![molecular formula C9H10N2S B13623608 (Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
(Benzo[b]thiophen-3-ylmethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzo[b]thiophen-3-ylmethyl)hydrazine is a chemical compound that features a benzo[b]thiophene ring system attached to a hydrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzo[b]thiophene ring is a heterocyclic structure containing sulfur, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-3-ylmethyl)hydrazine typically involves the following steps:
Formation of Benzo[b]thiophene: The benzo[b]thiophene core can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Hydrazine Moiety: The benzo[b]thiophene derivative is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group. This step often requires the use of a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (Benzo[b]thiophen-3-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazine moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, where nucleophiles such as alkyl halides or acyl chlorides replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine to neutralize the by-products.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Applications De Recherche Scientifique
(Benzo[b]thiophen-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mécanisme D'action
The mechanism of action of (Benzo[b]thiophen-3-ylmethyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: The parent compound, which lacks the hydrazine moiety but shares the core structure.
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiazole: Contains a sulfur and nitrogen atom in a fused ring system, similar to benzo[b]thiophene but with different electronic properties.
Uniqueness: (Benzo[b]thiophen-3-ylmethyl)hydrazine is unique due to the presence of both the benzo[b]thiophene ring and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The hydrazine group allows for further functionalization and derivatization, expanding its utility in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C9H10N2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
1-benzothiophen-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 |
Clé InChI |
VKDCWIXGMWJYBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


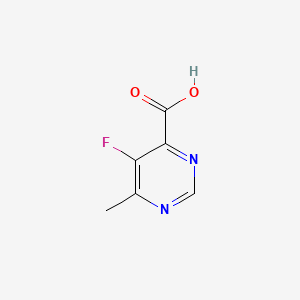
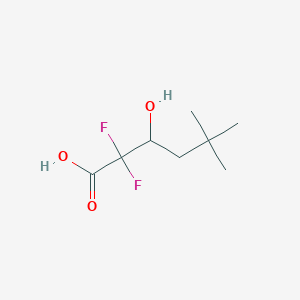
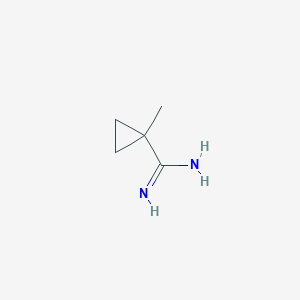
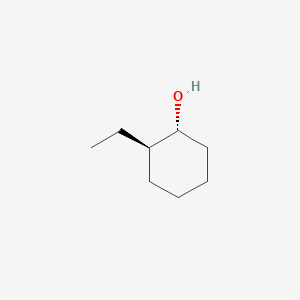
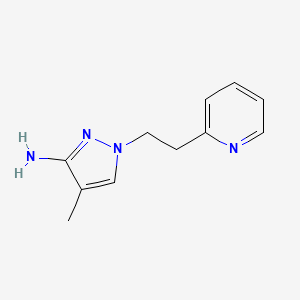
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
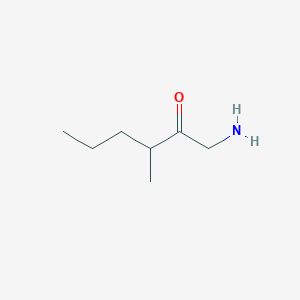
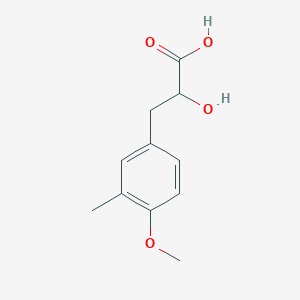
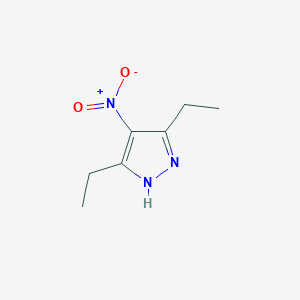
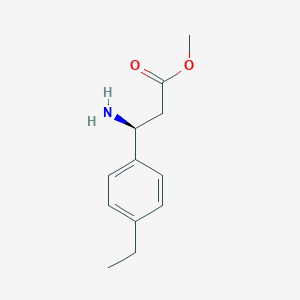
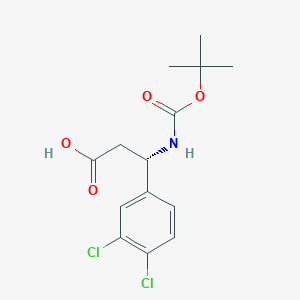
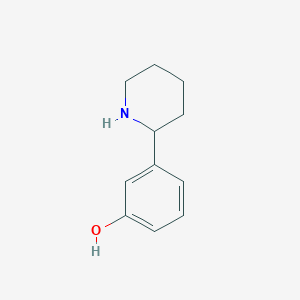
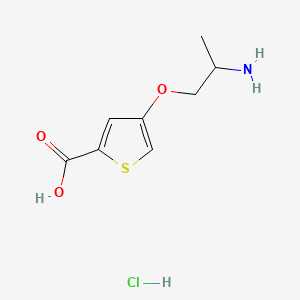
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
